Navigating the Solid-State Architecture: A Predictive Guide to Hydrogen Bonding in 2-(1H-imidazol-2-yl)propan-2-ol Crystals
Navigating the Solid-State Architecture: A Predictive Guide to Hydrogen Bonding in 2-(1H-imidazol-2-yl)propan-2-ol Crystals
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Uncharted Territory of 2-(1H-imidazol-2-yl)propan-2-ol Crystallography
A comprehensive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed a notable absence of publicly available crystallographic data for 2-(1H-imidazol-2-yl)propan-2-ol. This absence of an experimentally determined crystal structure means that a definitive analysis of its hydrogen bonding patterns remains an open scientific question.
However, the principles of crystal engineering and the wealth of data on analogous structures provide a robust framework for a predictive analysis. This technical guide, therefore, is presented as a forward-looking exploration of the anticipated hydrogen bonding motifs in crystalline 2-(1H-imidazol-2-yl)propan-2-ol. For researchers in drug development and materials science, understanding these potential supramolecular assemblies is a critical step in predicting physicochemical properties such as solubility, stability, and bioavailability. This document will lay the groundwork for future experimental validation and serve as a guide for the rational design of crystalline forms of related active pharmaceutical ingredients (APIs).
The Molecular Blueprint: Identifying Hydrogen Bonding Capabilities
The structure of 2-(1H-imidazol-2-yl)propan-2-ol features key functional groups that are prime candidates for forming strong and directional hydrogen bonds:
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The Imidazole Ring: This versatile heterocycle possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality is a well-documented driver for the formation of robust hydrogen-bonded networks in a multitude of imidazole-containing crystal structures.
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The Tertiary Alcohol: The hydroxyl (-OH) group of the propan-2-ol substituent is a potent hydrogen bond donor. The oxygen atom, with its lone pairs of electrons, also has the capacity to act as a hydrogen bond acceptor, although this is generally a weaker interaction compared to the nitrogen of the imidazole ring.
The interplay between these donor and acceptor sites is expected to dictate the overall crystal packing and the resulting supramolecular architecture.
Predicted Supramolecular Synthons: Building Blocks of the Crystal Lattice
Based on the analysis of related imidazole and alcohol-containing crystal structures, several predictable hydrogen bonding motifs, or supramolecular synthons, are likely to be present in the crystal lattice of 2-(1H-imidazol-2-yl)propan-2-ol.
The Preeminence of the Imidazole-Alcohol Heterosynthon
The most probable and energetically favorable hydrogen bond will be the one formed between the hydroxyl group (donor) and the non-protonated imidazole nitrogen (acceptor). This O-H···N interaction is a classic and robust heterosynthon that is frequently observed in the crystal structures of related compounds[1][2].
The Imidazole Homosynthon: A Competing Motif
Another strong possibility is the formation of a chain or a catemer of imidazole rings linked by N-H···N hydrogen bonds[1]. This is a very common self-assembly pattern for imidazole derivatives. The presence of the bulky propan-2-ol group might, however, introduce steric hindrance that could favor the formation of the O-H···N heterosynthon over the N-H···N homosynthon.
A Three-Dimensional Network
It is highly probable that a combination of these synthons will lead to the formation of a complex three-dimensional hydrogen-bonded network. For instance, the O-H···N interaction could link molecules into chains or dimers, which are then further interconnected by the N-H···N bonds, creating a more intricate and stable crystal lattice.
The following diagram illustrates the potential primary hydrogen bonding interactions:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Corroboration
While SC-XRD provides the definitive structure, spectroscopic techniques can offer complementary information, especially regarding the strength and dynamics of hydrogen bonds.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The stretching frequencies of O-H and N-H bonds are sensitive to their involvement in hydrogen bonding. A broadening and red-shifting of these bands in the solid-state spectrum compared to a dilute solution would provide strong evidence for hydrogen bonding.
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Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are influenced by their local electronic environment, which is altered by hydrogen bonding. ssNMR can provide valuable information on the number of unique molecules in the asymmetric unit and the nature of the intermolecular interactions.
Quantitative Analysis of Predicted Hydrogen Bonds
Should the crystal structure be determined, a quantitative analysis of the hydrogen bond geometry would be crucial. The following table provides a template for summarizing such data, with expected ranges based on analogous structures.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |
| O | H | N | ~ 0.82 | 1.8 - 2.2 | 2.6 - 3.0 | 160 - 180 | Heterosynthon |
| N | H | N | ~ 0.86 | 1.9 - 2.3 | 2.7 - 3.1 | 150 - 180 | Homosynthon |
Conclusion and Future Outlook
While the definitive crystal structure of 2-(1H-imidazol-2-yl)propan-2-ol remains to be elucidated, this guide provides a scientifically grounded prediction of its hydrogen bonding patterns. The anticipated prevalence of strong O-H···N and N-H···N interactions suggests a high likelihood of a stable, three-dimensional network.
For drug development professionals, these insights are critical for anticipating the solid-state properties of this molecule and for designing strategies for polymorph screening and co-crystallization. The experimental workflows detailed herein provide a clear path forward for the definitive structural characterization of this and related compounds. The elucidation of this crystal structure would be a valuable contribution to the field, providing a new data point for the understanding of intermolecular interactions in imidazole-containing pharmaceuticals.
References
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Tewari, A. K., & Singh, P. (2020). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. European Journal of Chemistry, 11(1), 50-59. [Link]
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Cammers, A., & Parkin, S. (2004). Solid state hydrogen bonding in imidazole derivatives: a persistent tape motif. CrystEngComm, 6, 168-172. [Link]
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Shahid, H. A., et al. (2014). Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(11), o1237–o1238. [Link]
